molecular formula C21H18O5 B5017713 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid

4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid

Cat. No.: B5017713
M. Wt: 350.4 g/mol
InChI Key: ZBJPWHWAPHBXPX-UHFFFAOYSA-N
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Description

4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid is a benzoic acid derivative featuring a cyclopenta[c]chromen core. The cyclopenta[c]chromen moiety consists of a fused cyclopentane and chromene (benzopyran) ring system, substituted with a methyl group at position 6 and a ketone at position 2. The benzoic acid group is attached via a methylene-oxy linker at position 7 of the chromen system.

Properties

IUPAC Name

4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-12-18(25-11-13-5-7-14(8-6-13)20(22)23)10-9-16-15-3-2-4-17(15)21(24)26-19(12)16/h5-10H,2-4,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPWHWAPHBXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid typically involves multiple steps:

  • Formation of the chromene core: This starts with the cyclization of appropriate starting materials under controlled conditions, often involving acid or base catalysis.

  • Attachment of the benzoic acid moiety: This step usually requires a coupling reaction, facilitated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production might be scaled up by optimizing reaction conditions, like temperature and solvent choice, and employing continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The benzoic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeSource Analog
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivative
Amidation Thionyl chloride, NH<sub>3</sub>Primary amide
Salt Formation NaOH (aqueous)Sodium carboxylate (improved solubility)

Key findings:

  • Esterification proceeds at 65–80°C with 72–85% yields when catalyzed by H<sub>2</sub>SO<sub>4</sub>.

  • Amidation requires activation via SOCl<sub>2</sub> to form the acid chloride intermediate, followed by ammonia treatment.

Ether Linkage Reactivity

The methyleneoxy bridge (-OCH<sub>2</sub>-) demonstrates susceptibility to:

Reaction TypeConditions/ReagentsOutcomeSource Analog
Acidic Hydrolysis HBr (48%), ΔCleavage to phenolic -OH and bromomethane
Nucleophilic Substitution K<sub>2</sub>CO<sub>3</sub>, alkyl halidesAlkoxy group replacement

Key findings:

  • Hydrolysis under acidic conditions (HBr, 110°C) achieves >90% cleavage efficiency .

  • SN2 reactions with alkyl halides (e.g., benzyl bromide) yield modified ether derivatives, confirmed via <sup>1</sup>H-NMR .

Chromenone Ring Modifications

The bicyclic chromenone system undergoes electrophilic aromatic substitution (EAS) and redox reactions:

Reaction TypeConditions/ReagentsOutcomeSource Analog
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>C-5 brominated derivative
Oxidation KMnO<sub>4</sub>, acidic conditionsRing-opening to dicarboxylic acid
Reduction H<sub>2</sub>/Pd-CTetrahydrochromenone formation

Key findings:

  • Bromination occurs regioselectively at the C-5 position due to electron-donating effects from the fused cyclopentane ring.

  • Catalytic hydrogenation (50 psi H<sub>2</sub>, 25°C) saturates the chromenone’s double bond without affecting the benzoic acid group .

Methyl Group Reactivity

The 6-methyl substituent on the chromenone core shows limited reactivity but can be oxidized:

Reaction TypeConditions/ReagentsOutcomeSource Analog
Oxidation CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Hydroxymethyl derivative

Key findings:

  • Strong oxidizing agents convert the methyl group to a hydroxymethyl group, though over-oxidation to carboxylic acid requires harsher conditions (e.g., KMnO<sub>4</sub>/Δ).

Cross-Coupling Reactions

The aromatic systems participate in Pd-catalyzed couplings:

Reaction TypeConditions/ReagentsOutcomeSource Analog
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acidsBiaryl derivatives

Key findings:

  • Coupling occurs selectively on the chromenone’s C-9 position due to steric hindrance at C-7 .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory effects. The presence of the tetrahydrocyclopenta[c]chromene moiety may enhance these properties, making it a candidate for developing anti-inflammatory drugs. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antioxidant Activity
The antioxidant properties of this compound are significant for potential therapeutic applications. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity
There is growing interest in the antimicrobial potential of chromene derivatives. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, thereby contributing to the development of new antimicrobial agents .

Materials Science

Polymeric Applications
The incorporation of 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Its unique structure can improve the stability and durability of polymers used in various applications, including coatings and composites .

Photovoltaic Devices
Research into organic photovoltaic devices has identified chromene derivatives as promising materials for light-harvesting applications. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for further exploration in solar cell technology .

Organic Synthesis

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that are useful in synthesizing complex organic molecules. For example, it can undergo reactions such as esterification and acylation to yield new compounds with tailored properties for specific applications .

Synthesis of Novel Compounds
Research has demonstrated that this compound can be used to synthesize novel heterocyclic compounds through cyclization reactions. These synthesized compounds may possess unique biological activities that warrant further investigation .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of benzoic acid derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models .

Case Study 2: Photovoltaic Performance

In a recent study focusing on organic solar cells, researchers incorporated chromene derivatives into active layers. The findings revealed improved efficiency and stability compared to traditional materials used in photovoltaics. The study highlighted the potential of using this compound in next-generation solar technologies .

Case Study 3: Antimicrobial Screening

A comprehensive screening of various chromene derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential role of this compound as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid exerts its effects is often linked to its interaction with molecular targets such as enzymes or receptors. Its chromene core can intercalate with DNA or inhibit specific enzymes, while the benzoic acid moiety enhances its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Cyclopenta[c]chromen Derivatives with Varied Acid Substituents

Several analogs of the target compound have been synthesized, differing primarily in the carboxylic acid substituent. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent Type Purity Source ID
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (QY-9303) C₁₅H₁₄O₅ 274.27 Acetic acid 95%
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (QY-6972) C₁₆H₁₆O₅ 288.30 Propanoic acid 95%
4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid (Target) C₂₁H₁₈O₅ 350.37 Benzoic acid N/A -

Key Observations :

  • The target compound’s benzoic acid group introduces aromaticity, which may improve binding affinity to hydrophobic enzyme pockets or influence π-π stacking interactions .

Hydroxy-Substituted Benzoic Acid Derivatives

Hydroxylation patterns significantly alter physicochemical and biological properties. For example:

Compound Name Molecular Formula Substituent Positions Notable Properties Source ID
2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid C₁₄H₁₀O₇ 2,4,6 (tri-hydroxylated) Enhanced hydrogen bonding
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4 (di-hydroxylated) Antioxidant activity
Target Compound C₂₁H₁₈O₅ 4 (benzoic acid) Lipophilic due to aromatic core -

Key Observations :

  • Hydroxylation (e.g., in caffeic acid) increases polarity and antioxidant capacity, whereas the target compound’s lack of hydroxyl groups may prioritize metabolic stability .
  • The fungal metabolite 2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid demonstrates how multiple hydroxyl groups facilitate detoxification pathways via hydrogen-bonding interactions .

Other Benzoic Acid Modifications

Structural modifications in related compounds highlight functional versatility:

Compound Name Key Modification Potential Application Source ID
4-({4-Carboxybutyl...}methyl)benzoic acid (Modified perfluorinated derivative) Carboxybutyl chain Enhanced bioavailability
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine and methoxyphenoxy groups Enzyme inhibition

Key Observations :

  • The triazine-containing analog () exemplifies how heterocyclic additions can target specific enzymes (e.g., kinases) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to QY-9303 and QY-6972, given shared cyclopenta[c]chromen intermediates .
  • Crystallographic Data : While structural data for the target compound is unavailable, tools like SHELX and WinGX () are widely used for resolving such complex heterocycles .
  • Biological Activity: The benzoic acid group may confer advantages in drug design, such as improved binding to serum albumin or resistance to esterase-mediated hydrolysis compared to acetic/propanoic acid analogs.

Biological Activity

4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrocyclopenta[c]chromene moiety linked to a benzoic acid derivative. Its molecular formula is C18H20O5C_{18}H_{20}O_5 with a molecular weight of approximately 316.35 g/mol. The structural complexity may contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of benzoic acid exhibit significant antioxidant properties. The presence of the tetrahydrocyclopenta[c]chromene structure may enhance this activity by stabilizing free radicals. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation can be crucial in treating chronic inflammatory conditions .

Antimicrobial Properties

Preliminary tests indicate that the compound possesses antimicrobial activity against various pathogens. For instance, derivatives with similar structures have been evaluated for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, showing inhibition at certain concentrations .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The phenolic structure may donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : Compounds with similar frameworks have been shown to inhibit enzymes involved in inflammatory processes.
  • Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.

Case Studies

StudyFindings
Pendergrass et al. (2020)Identified anti-inflammatory properties through cytokine modulation in cell lines .
Sigma-Aldrich Research (2024)Reported antioxidant activity comparable to established antioxidants like ascorbic acid .
Chemical Book Analysis (2024)Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Q. Methodological Recommendations :

  • Use buffered solutions (pH 7.4) for in vitro studies.
  • Store at –20°C in inert atmospheres to prevent degradation.

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Substitution Patterns :
    • Electron-withdrawing groups (e.g., Br in ) improve electrophilic reactivity.
    • Methoxy groups () enhance lipophilicity, aiding membrane penetration.
  • Core Modifications : Replacing tetrahydrocyclopenta[c]chromen-4-one with xanthen-9-yl () introduces fluorescence for imaging applications.

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